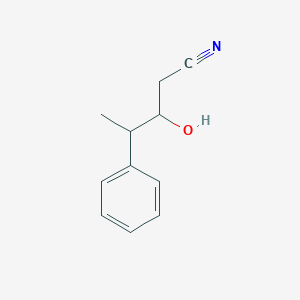
3-Hydroxy-4-phenylpentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-phenylpentanenitrile is an organic compound with the molecular formula C11H13NO. It is a hydroxynitrile, characterized by the presence of both a hydroxyl (-OH) group and a nitrile (-CN) group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-phenylpentanenitrile can be synthesized through several methods. One common approach involves the cross-coupling of allylic alcohols and nitriles using a manganese catalyst. The reaction typically takes place in the presence of potassium carbonate (K2CO3) in toluene at 110°C for about 4 hours . The product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-Hydroxy-4-phenylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-phenylpentanenitrile.
Reduction: Formation of 3-hydroxy-4-phenylpentylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Hydroxy-4-phenylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 3-Hydroxy-4-phenylpentanenitrile involves its reactivity due to the presence of both hydroxyl and nitrile groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions. These functional groups make the compound versatile in various chemical transformations .
類似化合物との比較
Similar Compounds
3-Hydroxy-4-pyranones: These compounds have similar hydroxyl and carbonyl functionalities but differ in their ring structure.
3-Hydroxy-4-methoxybenzaldehyde: Similar in having a hydroxyl group but differs in the presence of an aldehyde group instead of a nitrile group.
3-Hydroxy-4-phenylbutan-2-one: Similar in having a hydroxyl group and a phenyl group but differs in the presence of a ketone group instead of a nitrile group.
Uniqueness
3-Hydroxy-4-phenylpentanenitrile is unique due to its combination of a hydroxyl group and a nitrile group on a pentane backbone, which provides distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
生物活性
3-Hydroxy-4-phenylpentanenitrile is a nitrile compound that has garnered interest due to its potential biological activities. This compound features a hydroxyl group, a phenyl ring, and a nitrile functional group, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.
Chemical Structure and Properties
The chemical formula for this compound is C11H13N. The compound's structure can be illustrated as follows:
- Hydroxyl Group (-OH) : Contributes to hydrogen bonding and increases solubility in polar solvents.
- Phenyl Group (C6H5) : Provides lipophilicity and can influence the compound's interaction with biological membranes.
- Nitrile Group (-C≡N) : Known for its ability to participate in various chemical reactions, including nucleophilic addition.
Pharmacological Effects
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties. For instance, nitriles are often explored for their ability to inhibit bacterial growth.
- Anti-inflammatory Effects : The presence of the hydroxyl group may enhance anti-inflammatory properties, as hydroxylated compounds frequently exhibit such activities.
- Cytotoxicity : Some studies suggest that related compounds can induce apoptosis in cancer cells, indicating potential use in cancer therapy.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of various nitriles, including those structurally related to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of hydroxylated nitriles. The study demonstrated that these compounds could reduce pro-inflammatory cytokine production in vitro, highlighting their therapeutic potential in inflammatory diseases.
Comparative Biological Activity Table
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Related Nitrile A | High | Moderate | Low |
| Related Nitrile B | Low | High | High |
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The nitrile group can act as a Michael acceptor, potentially modifying enzyme activity.
- Receptor Binding : The phenyl group may facilitate binding to various receptors involved in inflammation and cell signaling pathways.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
3-hydroxy-4-phenylpentanenitrile |
InChI |
InChI=1S/C11H13NO/c1-9(11(13)7-8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7H2,1H3 |
InChIキー |
KCNROOMSGXVFQX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















